8-Methoxycoumarin
Overview
Description
8-Methoxycoumarin, also known as 8-methoxy-chromen-2-one, is a naturally occurring compound found in various plants. It belongs to the coumarin family, which is known for its diverse biological activities. This compound has gained significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
8-Methoxycoumarin primarily targets caspase-3/7 and β-tubulin . Caspase-3/7 are crucial enzymes involved in the execution-phase of cell apoptosis or programmed cell death . β-tubulin is a part of the microtubule network, a critical component of the cell’s cytoskeleton .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It activates caspase-3/7 proteins, leading to the initiation of apoptosis . It also substantially inhibits β-tubulin polymerization activity, disrupting the formation of the microtubule network .
Biochemical Pathways
The activation of caspase-3/7 triggers a cascade of proteolytic activity, leading to the breakdown of key cellular components and ultimately cell death . The inhibition of β-tubulin polymerization disrupts the microtubule network, affecting various cellular processes such as cell shape, intracellular transport, and cell division .
Pharmacokinetics
The compound’s potent anticancer activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
This compound exhibits significant antiproliferative activity against liver cancer cells . It induces cell cycle arrest during the G1/S phase and triggers apoptosis by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . This results in the inhibition of cancer cell growth and the induction of cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound has been demonstrated in the context of liver cancer cells, suggesting that the cellular environment plays a role in its action .
Biochemical Analysis
Biochemical Properties
8-Methoxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with caspase-3/7, enzymes involved in the execution phase of cell apoptosis. This compound has been shown to activate these enzymes, leading to programmed cell death in cancer cells . Additionally, it inhibits β-tubulin polymerization, a process essential for cell division, thereby exerting antiproliferative effects on cancer cells . The compound also interacts with proinflammatory cytokines, reducing inflammation and providing potential therapeutic benefits for inflammatory diseases .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In liver cancer cells (HepG2), it induces cell cycle arrest during the G1/S phase and triggers apoptosis by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . This compound also enhances melanogenesis in melanocytes via the mitogen-activated protein kinase signaling pathway, promoting the production of melanin . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active cavity of β-tubulin protein, inhibiting its polymerization and disrupting microtubule formation, which is essential for cell division . This binding interaction leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound activates caspase-3/7 proteins, promoting the cleavage of cellular components and triggering programmed cell death . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biological activity for extended periods. Its degradation can occur under specific conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound continues to exert its antiproliferative and pro-apoptotic effects on cancer cells over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability, distribution, and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution is influenced by factors such as lipophilicity, molecular size, and interactions with cellular transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound is crucial for its therapeutic effects and provides insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methoxycoumarin can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acidic catalysts. For instance, this compound can be synthesized from 3-methoxysalicylaldehyde and ethyl acetoacetate using sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-3-carboxylic acid.
Reduction: Reduction reactions can convert it into dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: this compound-3-carboxylic acid.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxycoumarin has a wide range of scientific research applications:
Comparison with Similar Compounds
Coumarin: The parent compound with similar biological activities but lacks the methoxy group at the 8th position.
7-Hydroxycoumarin: Another derivative with hydroxyl substitution at the 7th position, known for its anticoagulant properties.
6-Methoxycoumarin: Similar to 8-methoxycoumarin but with the methoxy group at the 6th position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 8th position enhances its anticancer and anti-inflammatory properties compared to other coumarin derivatives .
Properties
IUPAC Name |
8-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDTKMYQDXVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334258 | |
Record name | 8-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-81-0 | |
Record name | 8-Methoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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